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Introduction

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for
the stereoselective synthesis of chiral alcohols, which are crucial building blocks in the
pharmaceutical and fine chemical industries. Among the various transition metal catalysts
employed for this transformation, iridium complexes have garnered significant attention due to
their high efficiency, broad substrate scope, and excellent enantioselectivity. While iridium
halide complexes are commonly used as precatalysts, iridium(lll) acetate offers a potentially
halide-free alternative for the in situ generation of highly active chiral catalysts. This document
provides detailed application notes and protocols for the use of iridium acetate in the
asymmetric transfer hydrogenation of prochiral ketones.

Catalyst Preparation: In Situ Generation from
Iridium(lll) Acetate

The active catalyst for asymmetric transfer hydrogenation is typically generated in situ from an
iridium precursor and a chiral ligand. While direct use of iridium(lll) acetate in ATH is not
extensively documented, a plausible and effective approach involves its use as a starting
material for the formation of the active catalytic species. This is achieved by reacting iridium(lIl)
acetate with a suitable chiral ligand in the presence of an activator.
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A common strategy involves the displacement of the acetate ligands with a chiral ligand and
subsequent activation to form the catalytically active iridium hydride species.

Experimental Protocols

Protocol 1: In Situ Preparation of the Iridium Catalyst
and Asymmetric Transfer Hydrogenation of
Acetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of a
model substrate, acetophenone, using an iridium catalyst generated in situ from iridium(lIl)
acetate and a chiral N-tosyl-1,2-diphenylethylenediamine (TSDPEN) ligand. The hydrogen
donor in this procedure is a formic acid/triethylamine azeotropic mixture.

Materials:

Iridium(l11) acetate ([Ir(OAC)3])

(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

Acetophenone

Formic acid (HCOOH)

Triethylamine (NEts)

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Isopropanol)

Nitrogen or Argon gas for inert atmosphere
Procedure:

o Catalyst Precursor Preparation: In a Schlenk flask under an inert atmosphere (N2 or Ar),
dissolve iridium(lll) acetate (0.005 mmol) and (S,S)-TsDPEN (0.006 mmol) in 5 mL of the
chosen anhydrous solvent.

» Activation: Stir the mixture at room temperature for 30 minutes to allow for ligand exchange
and complex formation.
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» Reaction Setup: To the flask containing the catalyst solution, add acetophenone (1.0 mmol).

e Hydrogen Source Addition: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
Add 1.0 mL of this mixture to the reaction flask.

e Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor
the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

e Work-up: Once the reaction is complete, quench the reaction by adding 10 mL of a saturated
aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g.,
ethyl acetate, 3 x 15 mL).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to afford the chiral 1-phenylethanol.

e Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance
liquid chromatography (HPLC) or chiral GC.

Data Presentation

The following tables summarize the performance of iridium-catalyzed asymmetric transfer
hydrogenation for a variety of ketone substrates. The data is compiled from various sources
where iridium complexes, often generated in situ, were used. While the specific precursor might
not always be iridium acetate, these results are representative of the capabilities of chiral
iridium ATH catalysts.

Table 1: Asymmetric Transfer Hydrogenation of Aryl Ketones
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Table 2: Asymmetric Transfer Hydrogenation of Heterocyclic and Other Ketones
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Visualizations

Catalytic Cycle of Iridium-Catalyzed Asymmetric
Transfer Hydrogenation

The generally accepted mechanism for iridium-catalyzed asymmetric transfer hydrogenation of
ketones involves a concerted outer-sphere hydride transfer from an iridium-hydride species to
the carbonyl carbon.
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Caption: Proposed catalytic cycle for iridium-catalyzed asymmetric transfer hydrogenation.

Experimental Workflow

The following diagram illustrates the general workflow for setting up an iridium-catalyzed
asymmetric transfer hydrogenation reaction.
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Caption: General experimental workflow for iridium-catalyzed ATH.

 To cite this document: BenchChem. [Application Notes and Protocols: Iridium Acetate in
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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